molecular formula C17H14F2N2O3 B2653980 2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922127-51-3

2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2653980
CAS No.: 922127-51-3
M. Wt: 332.307
InChI Key: PRPLTVHNKHFWFI-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the field of kinase inhibition. Compounds featuring the benzoxazepin core structure have been extensively investigated for their potent biological activities. Specifically, structurally similar benzoxazepin derivatives have been identified as effective inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical signaling pathway involved in cell growth, survival, and metabolism . Dysregulation of the PI3K pathway is implicated in the pathogenesis of a wide range of diseases, most notably cancer, making inhibitors of this pathway a major focus for the development of novel therapeutic agents . The mechanism of action for this class of compounds involves binding to the ATP-binding site of PI3K isoforms, thereby preventing the phosphorylation of phosphatidylinositol lipids and disrupting downstream oncogenic signaling. This can lead to the induction of apoptosis (programmed cell death) and the inhibition of proliferation in susceptible cells . The molecular structure of this compound integrates a 2,6-difluorobenzamide group, a motif often used in drug design to influence a molecule's binding affinity and metabolic stability . This reagent is intended for research applications such as in vitro biological screening, mechanism of action studies, and as a building block for the synthesis of more complex molecules in drug discovery efforts. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-difluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3/c1-21-7-8-24-14-6-5-10(9-11(14)17(21)23)20-16(22)15-12(18)3-2-4-13(15)19/h2-6,9H,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPLTVHNKHFWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of 2,6-difluorobenzoic acid, which is then converted into the corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with an amine derivative of the oxazepinyl compound under controlled conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could result in a variety of derivatives with different functional groups.

Scientific Research Applications

2,6-Difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound shares key structural motifs with several benzamide derivatives, enabling comparisons based on functional groups, biological activity, and physicochemical properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name & Structure Key Functional Groups Application/Activity Key Findings
Target Compound : 2,6-Difluoro-N-(4-methyl-5-oxo-tetrahydrobenzooxazepin-7-yl)benzamide 2,6-difluorobenzamide, tetrahydrobenzooxazepin Inferred: Potential CNS or enzyme modulation Structural rigidity from oxazepin may enhance target selectivity vs. planar aromatics.
RO2959 : 2,6-Difluoro-N-[5-(4-methyl-1-(thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl)pyrazin-2-yl]benzamide 2,6-difluorobenzamide, pyrazine, thiazole SOCE inhibitor; blocks CRAC currents in T cells Inhibits T-cell proliferation and cytokine production via IP3-dependent pathways .
2,6-Difluoro-N-(quinolin-8-yl)benzamide (from radiopharmaceutical study) 2,6-difluorobenzamide, quinoline Radiopharmaceutical precursor Quinoline’s aromaticity aids DNA intercalation; fluorination improves metabolic stability .
Diflufenican : N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridinecarboxamide, trifluoromethylphenoxy Herbicide Lipophilic groups enhance membrane penetration; fluorination increases environmental persistence .

Key Structural and Functional Insights

Fluorination Effects: The 2,6-difluoro substitution in the benzamide moiety is common across analogs (e.g., RO2959, radiopharmaceutical precursor). In contrast, herbicides like diflufenican use mono- or di-fluorinated aryl groups paired with lipophilic chains (e.g., trifluoromethylphenoxy) for environmental durability .

Heterocyclic Scaffold Influence: The tetrahydrobenzooxazepin ring in the target compound introduces conformational flexibility, which may improve selectivity for complex protein targets compared to rigid systems like quinoline (radiopharmaceutical) or pyrazine (RO2959). RO2959’s pyrazine-thiazole-dihydropyridine system enables specific interactions with STIM1/ORAI1 channels, highlighting how heterocyclic diversity drives functional specialization .

Biological vs. Industrial Applications :

  • Medicinal compounds (e.g., RO2959, radiopharmaceutical precursor) prioritize fluorinated benzamides for target engagement and pharmacokinetics, whereas agrochemicals (e.g., diflufenican) optimize for lipophilicity and environmental resistance .

Research Findings and Implications

  • Target Compound’s Unique Attributes :
    The tetrahydrobenzooxazepin scaffold differentiates it from analogs. This ring system’s partial saturation and oxygen/nitrogen atoms could facilitate hydrogen bonding with biological targets, such as G-protein-coupled receptors (GPCRs) or kinases, though specific data are lacking in the provided evidence.
  • Comparative Limitations: Unlike RO2959 (explicitly validated as a SOCE inhibitor) or diflufenican (established herbicide), the target compound’s activity remains uncharacterized in the evidence.

Biological Activity

2,6-Difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C17H16F2N2O Molecular Formula \text{C}_{17}\text{H}_{16}\text{F}_2\text{N}_2\text{O}\quad \text{ Molecular Formula }

Research indicates that this compound may interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cellular processes. For instance, it has been hypothesized to affect DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription in bacteria .
  • Antibacterial Properties : Some derivatives of related compounds have shown antibacterial activity against Gram-positive bacterial strains. This suggests that this compound may possess similar properties .

Antibacterial Activity

A study on structurally related compounds demonstrated modest antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria. The inhibition was attributed to the compounds' ability to penetrate bacterial cell walls and interfere with essential cellular functions .

Case Studies

  • Case Study on DNA Gyrase Inhibition :
    • Objective : To evaluate the inhibitory effects of the compound on bacterial DNA gyrase.
    • Method : In vitro assays were conducted using Escherichia coli strains.
    • Results : The compound exhibited low micromolar inhibition of DNA gyrase, indicating potential as an antibacterial agent targeting this enzyme .
  • Evaluation Against Efflux Pump Substrates :
    • Objective : To assess the compound's efficacy against efflux pump substrates in resistant bacterial strains.
    • Method : Various bacterial strains were tested to determine susceptibility.
    • Results : The compound showed limited effectiveness against strains with active efflux pumps, suggesting modifications may be needed for enhanced efficacy .

Data Table: Summary of Biological Activities

Activity TypeTargetEffectivenessReference
AntibacterialStaphylococcus aureusModest activity
DNA Gyrase InhibitionE. coliLow micromolar
Efflux Pump ResistanceVarious strainsLimited effectiveness

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to confirm the benzamide linkage and fluorine positions. Fluorine-19 NMR is critical for verifying substitution patterns .
  • Mass Spectrometry : High-resolution LC-MS (ESI+) can validate molecular weight and detect impurities (e.g., dehalogenation byproducts) .
  • Fluorescence Spectroscopy : Monitor electronic transitions in the benzamide core to assess conformational stability under varying pH conditions .

Advanced Consideration : Pair spectroscopic data with computational chemistry (DFT calculations) to predict and validate tautomeric forms or rotational barriers in the oxazepine ring .

What theoretical frameworks guide the investigation of this compound’s bioactivity?

Q. Basic Research Focus

  • Structure-Activity Relationship (SAR) : Link the fluorine substituents and oxazepine ring to potential receptor binding (e.g., GABAA modulation, kinase inhibition) based on structural analogs like benzodiazepine derivatives .
  • Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions .

Advanced Consideration : Integrate molecular dynamics simulations to study ligand-receptor interactions over time, particularly focusing on fluorine’s role in enhancing binding affinity or metabolic stability .

How do structural modifications influence physicochemical properties and bioactivity?

Q. Advanced Research Focus

  • Fluorination Effects : Compare logP (lipophilicity) and solubility of 2,6-difluoro derivatives vs. non-fluorinated analogs. Fluorine’s electronegativity may enhance membrane permeability but reduce aqueous solubility .
  • Oxazepine Ring Modifications : Evaluate the impact of methyl substitution at position 4 on ring puckering and metabolic oxidation (CYP450 enzymes) using in vitro microsomal assays .

Data Contradiction Analysis : If conflicting bioactivity data arise (e.g., variable IC50 values), conduct crystallographic studies to assess polymorphism or aggregate formation, which may alter biological activity .

What methodologies address contradictions in pharmacokinetic or toxicity data?

Q. Advanced Research Focus

  • In Silico ADMET Prediction : Use tools like ADMET Predictor to identify discrepancies between predicted and experimental toxicity (e.g., hepatotoxicity flags). Cross-validate with in vitro assays (e.g., Ames test, hERG inhibition) .
  • Metabolite Profiling : Employ LC-MS/MS to track phase I/II metabolites. For example, oxidative dealkylation of the methyl group on the oxazepine ring may explain interspecies toxicity differences .

Methodological Framework : Align conflicting data with the "Efficiency Pyramid" principle by reassessing stakeholder-defined endpoints (e.g., therapeutic index vs. metabolic clearance) and refining experimental protocols .

How can heterogeneous catalytic systems improve synthesis sustainability?

Q. Advanced Research Focus

  • Catalyst Screening : Test palladium-on-carbon or zeolite-based catalysts for hydrogenation steps to reduce waste. Compare turnover numbers (TON) and selectivity under green solvent conditions (e.g., scCO2) .
  • Membrane Separation : Integrate nanofiltration membranes to isolate intermediates, minimizing solvent use and improving purity (>98%) .

Data-Driven Optimization : Apply machine learning to historical reaction data (e.g., Reaxys) to predict optimal catalyst-solvent pairs for fluorinated intermediates .

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